molecular formula C9H14Cl2N2O B2676585 1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride CAS No. 1255099-02-5

1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride

Cat. No.: B2676585
CAS No.: 1255099-02-5
M. Wt: 237.12
InChI Key: MAGONELSXQWUTF-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride (CAS: 194658-13-4) is a cyclopropane-containing amine derivative with a methoxy-substituted pyridine ring. Its molecular formula is C₉H₁₄Cl₂N₂O, and it features a cyclopropane ring directly attached to an amine group, which is further substituted with a 6-methoxypyridin-2-yl moiety. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly in drug discovery targeting neurological or metabolic pathways .

The compound’s structural uniqueness lies in the combination of a rigid cyclopropane ring and a methoxypyridine group, which may influence its binding affinity to biological targets such as enzymes or receptors.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methoxypyridin-2-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-12-8-4-2-3-7(11-8)9(10)5-6-9;;/h2-4H,5-6,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGONELSXQWUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride involves several steps. One common method includes the reaction of 6-methoxypyridine with cyclopropanamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Ethylamine vs. Cyclopropanamine : The ethylamine analog (similarity 1.00) lacks the cyclopropane ring, likely reducing steric hindrance and altering metabolic stability .
  • Chiral Derivatives : Enantiomers like the (S)-ethylamine variant (similarity 0.98) highlight the importance of stereochemistry in receptor interactions, though specific activity data are unavailable .
  • Pyrimidine vs.

Key Observations :

  • Molecular Weight : The cyclopropane derivative’s higher molecular weight (249.14 vs. 225.12 g/mol) may affect membrane permeability or solubility .
  • Safety Profile : Both compounds share identical hazard classifications (e.g., acute toxicity H302), suggesting similar handling precautions .

Biological Activity

1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with significant pharmaceutical potential, particularly as a precursor in the synthesis of various therapeutic agents. Its unique structure, characterized by a cyclopropanamine core and a methoxypyridine substituent, enhances its biological activity and makes it a subject of interest in drug development.

  • Molecular Formula: C9H14Cl2N2O
  • Molecular Weight: Approximately 237.13 g/mol

The compound is known for its reactivity, particularly in nucleophilic substitutions and cyclization reactions, which are critical for synthesizing biologically active molecules. The methoxypyridine moiety contributes to its electrophilic properties, facilitating further chemical derivatization.

This compound has been investigated for its interaction with specific molecular targets, notably Interleukin-1 Receptor Associated Kinase 4 (IRAK4). This kinase plays a crucial role in inflammatory and immune responses. The compound's ability to inhibit IRAK4 suggests its potential application in treating autoimmune disorders and inflammatory diseases .

In Vitro Studies

Preliminary studies indicate that this compound effectively modulates immune responses by inhibiting the activity of IRAK4. The binding affinity and inhibitory effects on target proteins have been characterized through various assays, showcasing its potential as a therapeutic agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar cyclopropanamine derivatives:

Compound Structure Features Unique Aspects
1-(4-Methoxypyridin-2-yl)cyclopropanamine dihydrochlorideSubstituted cyclopropanamine with different pyridine substitutionPotentially different biological activity profile
1-(3-Pyridyl)cyclopropanamine dihydrochlorideCyclopropanamine with a pyridine ring at position 3Variations in receptor binding characteristics
1-(5-Methylpyridin-2-yl)cyclopropanamineSimilar cyclopropane structure with methyl substitutionMay exhibit altered pharmacokinetics

The specific methoxy substitution pattern in this compound influences both its chemical reactivity and biological activity, distinguishing it from other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in drug development:

  • PF-06650833 Development : This selective IRAK4 inhibitor has shown promise in treating inflammatory conditions. The synthesis of this compound utilized this compound as a key intermediate, demonstrating its utility in developing targeted therapies for autoimmune diseases.
  • Pharmacological Evaluations : Various pharmacological evaluations have been conducted to assess the compound's efficacy and safety profile. These studies reveal that while the compound exhibits significant biological activity, further optimization is required to enhance its therapeutic index and minimize potential side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Retrosynthetic analysis using databases like REAXYS and Pistachio can identify feasible precursors, such as cyclopropane derivatives or methoxypyridine intermediates. Reaction optimization should focus on temperature control (e.g., maintaining 0–5°C during cyclopropane ring formation) and stoichiometric ratios of reagents (e.g., HCl for salt formation). Parallel reaction screening under inert atmospheres (N₂/Ar) minimizes oxidation byproducts .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For dihydrochloride confirmation, chloride ion quantification via potentiometric titration or ion chromatography is critical. Compare spectral data with structurally similar compounds (e.g., cyclopropylamine hydrochlorides) to validate assignments .

Q. What analytical methods are suitable for assessing purity and detecting impurities?

  • Methodological Answer : Follow pharmacopoeial guidelines (e.g., USP/EP) using HPLC with UV detection (λ = 254–280 nm) and a C18 column. Key parameters:

  • Mobile phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid.
  • Impurity profiling : Spiking with known analogs (e.g., 6-methoxy isomers) to identify retention times.
  • Heavy metals : ICP-MS or colorimetric assays (limit: ≤20 ppm) .

Advanced Research Questions

Q. How can metabolic pathways of this compound be predicted or validated in preclinical studies?

  • Methodological Answer : Utilize predictive tools like BKMS_METABOLIC to identify potential Phase I/II metabolites (e.g., demethylation or cyclopropane ring oxidation). Validate via in vitro assays:

  • Liver microsomes : Incubate with NADPH and monitor metabolite formation via LC-MS/MS.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What strategies resolve enantiomeric impurities in the synthesis of chiral cyclopropane derivatives?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or capillary electrophoresis (CE) with cyclodextrin additives. For preparative separation, simulate moving bed (SMB) chromatography optimizes yield and purity. Enantiomeric excess (ee) should be ≥98% for pharmacological studies .

Q. How does pH affect the stability of the dihydrochloride salt in aqueous solutions?

  • Methodological Answer : Conduct forced degradation studies across pH 1–12 (using HCl/NaOH buffers) at 40°C/75% RH. Monitor via:

  • UV-Vis spectroscopy : Absorbance shifts indicate degradation (e.g., hydrolysis of the cyclopropane ring).
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life. Stabilizers like mannitol (1–5% w/v) may reduce hydrolysis .

Q. What computational methods predict interactions between this compound and biological targets (e.g., receptors or enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) using protein crystal structures (PDB). Key parameters:

  • Binding affinity : ΔG ≤ −8 kcal/mol suggests strong interactions.
  • Pharmacophore mapping : Align with known ligands (e.g., aminergic receptor agonists) to identify critical motifs (methoxy group, cyclopropane) .

Q. How can contradictory data on biological activity be reconciled across studies?

  • Methodological Answer : Perform meta-analysis using standardized assays (e.g., cAMP accumulation for receptor activity). Variables to control:

  • Cell lines : Use identical transfected systems (e.g., HEK293 vs. CHO).
  • Buffer composition : Differences in Mg²⁺/Ca²⁺ may alter receptor coupling.
    Cross-validate findings with orthogonal methods (e.g., radioligand binding vs. functional assays) .

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